Home > Products > Screening Compounds P140765 > Topoisomerase I inhibitor 7
Topoisomerase I inhibitor 7 -

Topoisomerase I inhibitor 7

Catalog Number: EVT-15277551
CAS Number:
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Topoisomerase I inhibitor 7 is a chemical compound that targets topoisomerase I, an enzyme critical for DNA replication and transcription. By inhibiting this enzyme, the compound can induce DNA damage, leading to apoptosis in rapidly dividing cells, which is particularly relevant in cancer treatment. Topoisomerase inhibitors are classified into two main types: catalytic inhibitors and poisons. The former prevent the enzyme from performing its function without forming covalent bonds, while poisons form stable complexes with the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing cytotoxic effects .

Source and Classification

Topoisomerase I inhibitor 7 belongs to a broader class of compounds derived from various natural and synthetic sources. Many topoisomerase inhibitors are based on natural products, such as camptothecin, which was derived from the Chinese tree Camptotheca acuminata. Other sources include synthetic compounds that have been developed through chemical modifications of existing structures or entirely new synthetic pathways . Inhibitor 7 is categorized under the indenoisoquinoline class of topoisomerase I inhibitors, which have shown promise in preclinical studies for their anti-cancer properties.

Synthesis Analysis

The synthesis of Topoisomerase I inhibitor 7 typically involves several key steps:

  1. Retrosynthetic Analysis: This involves breaking down the target compound into simpler precursors that can be synthesized more easily.
  2. Solid-Phase Synthesis: Often, a solid-phase peptide synthesis method is employed to create complex structures. This might involve using resin-bound intermediates to facilitate the coupling of various fragments.
  3. Coupling Reactions: Various coupling reactions are performed to link different molecular fragments together, often employing reagents like HBTU (a coupling agent) and protecting groups to manage reactive sites during synthesis.

For example, one method described involves using a combination of amide bond formations and thiazole ring constructions through Suzuki-Miyaura coupling and other synthetic techniques to yield the final product .

Molecular Structure Analysis

Topoisomerase I inhibitor 7 features a complex molecular structure characterized by multiple rings and functional groups that enhance its interaction with DNA and topoisomerase I. The specific structural details may include:

  • Molecular Formula: C₁₇H₁₃N₃O₃S
  • Molecular Weight: Approximately 337.418 g/mol
  • Key Functional Groups: Includes thiazolidinone and acridine moieties, which are essential for its biological activity.

The three-dimensional conformation of this compound plays a crucial role in its ability to intercalate into DNA, thereby inhibiting topoisomerase I activity .

Chemical Reactions Analysis

The reactions involved in synthesizing Topoisomerase I inhibitor 7 typically include:

  • Friedlander Condensation: This reaction allows for the formation of aromatic compounds by combining ketones with amines.
  • Suzuki-Miyaura Coupling: A cross-coupling reaction used to join two aryl or vinyl groups via a palladium catalyst.
  • Reduction Reactions: These are necessary for modifying functional groups within the molecule to achieve the desired biological activity.

Inhibitor 7 has been shown to exhibit significant inhibitory activity against topoisomerase I through these chemical transformations, leading to effective binding and subsequent DNA damage in cancer cells .

Mechanism of Action

The mechanism by which Topoisomerase I inhibitor 7 exerts its effects involves several steps:

  1. Intercalation: The compound intercalates between DNA base pairs due to its planar structure.
  2. Enzyme Binding: It binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved by the enzyme.
  3. Induction of DNA Damage: This inhibition leads to the accumulation of single-strand breaks in DNA, triggering cellular stress responses and ultimately apoptosis in cancer cells.

The potency of inhibitor 7 is often quantified using IC50 values (the concentration required for 50% inhibition), which can be in nanomolar ranges against various cancer cell lines .

Physical and Chemical Properties Analysis

Topoisomerase I inhibitor 7 exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 214–216 °C.
  • Solubility: It shows varying solubility profiles depending on solvent conditions, which is critical for its bioavailability.
  • Stability: The compound has demonstrated good metabolic stability in preliminary studies.

These properties are essential for determining how well the compound can be utilized in therapeutic applications .

Applications

Topoisomerase I inhibitor 7 has significant potential in scientific research and clinical applications:

  • Cancer Therapy: It is primarily investigated as an anti-cancer agent due to its ability to induce cell death in rapidly dividing tumor cells.
  • Research Tool: The compound serves as an important tool for studying topoisomerase functions and mechanisms within cellular systems.
  • Drug Development: Ongoing research aims to optimize its structure for improved efficacy and reduced side effects compared to existing treatments like camptothecin derivatives.
Historical Development of Topoisomerase I Inhibitors

Evolution from Camptothecin Analogues to Non-Camptothecin Scaffolds

The discovery of camptothecin (CPT) in 1966 from Camptotheca acuminata marked a pivotal advancement in anticancer therapeutics. Its identification as the first selective Topoisomerase I (Top1) poison revolutionized oncology drug discovery [1] [4]. Early clinical trials with CPT sodium salt formulations were halted due to severe toxicity and unpredictable efficacy, which were later attributed to the intrinsic chemical instability of its E-ring lactone moiety. At physiological pH, rapid hydrolysis converts the bioactive lactone form to an inactive carboxylate, diminishing therapeutic activity and enabling tight binding to serum albumin [1] [7]. This instability prompted the development of water-soluble derivatives:

  • Topotecan: Approved for ovarian and small-cell lung cancer (SCLC), demonstrating activity against recurrent tumors but limited by hematological toxicity
  • Irinotecan: A prodrug requiring carboxylesterase-mediated activation to SN-38, primarily used against colorectal cancer but associated with severe diarrhea
  • Belotecan: A newer intravenous derivative showing promise in SCLC treatment [1] [4] [9]

Despite clinical successes, CPT derivatives face four principal limitations: 1) rapid lactone ring hydrolysis in blood circulation; 2) reversibility of Top1 cleavage complexes (Top1cc), necessitating prolonged infusions; 3) susceptibility to drug efflux transporters (ABCG2/ABCB1); and 4) dose-limiting toxicities including myelosuppression and gastrointestinal effects [1] [7]. These constraints catalyzed the search for structurally distinct, chemically stable non-camptothecin scaffolds capable of overcoming these pharmacological barriers.

Table 1: Clinically Utilized Camptothecin Analogues and Key Limitations

CompoundApproval YearPrimary IndicationsKey Limitations
Topotecan1996Ovarian cancer, SCLCHematological toxicity, ABCG2-mediated efflux
Irinotecan1996Colorectal cancerSevere diarrhea, requires metabolic activation, lactone instability
Belotecan2003 (Korea)SCLC, ovarian cancerLimited clinical data outside Asia, myelosuppression
Gimatecan*Phase II trialsGliomas, ovarian cancerOral bioavailability challenges, neutropenia

*Investigational agent [1] [4] [9]

Discovery of Indenoisoquinolines as Novel Top1-Targeted Agents

The discovery of indenoisoquinolines as Top1 inhibitors originated serendipitously in 1978 during synthetic efforts targeting nitidine chloride, an anticancer compound with different mechanisms [3] [4]. The lead compound NSC 314622 exhibited moderate cytotoxicity but was shelved for nearly two decades until COMPARE algorithm analysis of the NCI-60 cell line screening database revealed its cytotoxicity profile paralleled camptothecin. Subsequent biochemical characterization confirmed NSC 314622 as a genuine Top1 poison with a DNA cleavage pattern distinct from camptothecins [3] [7].

Rational optimization yielded three clinical candidates with superior pharmacological properties:

  • Indotecan (NSC 724998/LMP400): Characterized by extended Top1cc persistence
  • Indimitecan (NSC 725776/LMP776): Exhibits nanomolar potency in cellular assays
  • MJ-III-65 (NSC 706744): Demonstrated activity against camptothecin-resistant Top1 mutants but hampered by poor solubility [3] [7]

Indenoisoquinolines overcome critical camptothecin limitations through four key advantages: 1) Synthetic accessibility and chemical stability without hydrolytically sensitive lactone rings; 2) Unique Top1-mediated DNA cleavage sites suggesting differential genomic targeting; 3) Enhanced Top1cc stability (persisting >6 hours vs. minutes for camptothecins); and 4) Reduced susceptibility to ABCG2 and ABCB1 drug efflux transporters [3] [7] [10]. Structural studies revealed these planar polyaromatic compounds act as interfacial inhibitors, intercalating at the Top1-DNA cleavage site while forming hydrogen bonds with Top1 residues (Asn722, Arg364, Asp533) critical for complex stabilization [3] [4].

Table 2: Comparative Properties of Indenoisoquinoline Top1 Inhibitors

CompoundTop1cc Induction (nM)Cytotoxicity (GI50, nM)Key Pharmacological Advantages
NSC 314622>1000~20,000 (NCI-60)Prototype compound, distinct cleavage pattern
NSC 706744500-1000120-500 (NCI-60)Activity against Top1 mutants, in vivo efficacy
Indotecan100-20020-100 (NCI-60)Clinical candidate; prolonged complex stability; γ-H2AX induction
Indimitecan50-10010-50 (NCI-60)Clinical candidate; potent against multidrug-resistant models

Rationale for 7-Azaindenoisoquinoline Development: Overcoming Camptothecin Limitations

The strategic incorporation of a nitrogen atom into the indenoisoquinoline scaffold represented a rational approach to optimize drug-DNA interactions. 7-Azaindenoisoquinolines were designed to enhance π-π stacking with flanking DNA base pairs at the Top1 cleavage site while improving solubility profiles [5] [8]. Systematic evaluation of positional isomers (7-, 8-, 9-, and 10-azaindenoisoquinolines) revealed the 7-aza configuration yielded optimal Top1 inhibitory activity and cytotoxicity, attributed to superior electronic complementarity within the ternary complex [5].

Structural optimization focused on the lactam side chain, where ω-aminoalkyl substituents dramatically influenced potency. Key derivatives (e.g., compounds 14-17 and 19) exhibited mean growth inhibition (GI50) values of 21-71 nM across the NCI-60 panel – a significant enhancement over earlier indenoisoquinolines [8]. Biochemical characterization demonstrated these agents form persistent ternary complexes detectable in HCT116 colon cancer cells for up to 6 hours post-drug removal, substantially exceeding camptothecin complex stability. This prolonged activity enables shorter exposure times while maintaining cytotoxic pressure [8].

Quantum mechanical (QM) calculations of model "sandwich" complexes revealed how nitrogen substitution modulates two critical binding forces: 1) dispersion interactions contributing to van der Waals contacts; and 2) charge-transfer components stabilizing drug-DNA intercalation [5]. These computational insights rationalized the observed structure-activity relationships (SAR), particularly the superiority of 7-aza isomers in facilitating favorable electrostatic interactions.

Table 3: Key Structure-Activity Relationship Findings in 7-Azaindenoisoquinolines

Structural FeatureBiological ImpactMechanistic Insight
7-Aza substitution↑↑ Top1 inhibition & cytotoxicityOptimal charge-transfer interactions with DNA bases; enhanced π-stacking
Methoxy-D-ring↑ Cytotoxicity across cancer typesImproved DNA binding affinity and ternary complex stability
ω-Aminoalkyl lactamsGI50 = 21-71 nM (NCI-60)Side chain projection into DNA major groove; H-bond potential
Chlorinated/fluorinated A-ringsSubmicromolar Top1 inhibitionIncreased intercalative binding without cross-resistance

These agents effectively overcome three major camptothecin limitations: 1) Chemical stability maintained across physiological pH ranges; 2) Partial to complete circumvention of ABCB1-mediated drug resistance; and 3) Sustained target engagement permitting intermittent dosing regimens [5] [8]. Molecular modeling confirms the lactam side chain projects into the DNA major groove in ternary complexes, while the azaindenoisoquinoline core maintains key intercalative interactions observed with parent indenoisoquinolines [8]. The γ-H2AX biomarker studies confirm these agents induce significant DNA damage responses at pharmacologically relevant concentrations, supporting their mechanistic efficacy as Top1 poisons [7] [8].

Properties

Product Name

Topoisomerase I inhibitor 7

IUPAC Name

3-[(3S)-3-aminopyrrolidine-1-carbonyl]-5,10-dihydroxy-2-methyl-1H-naphtho[2,3-f]indole-4,11-dione

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H19N3O5/c1-9-13(22(30)25-7-6-10(23)8-25)14-17(24-9)21(29)16-15(20(14)28)18(26)11-4-2-3-5-12(11)19(16)27/h2-5,10,24,26-27H,6-8,23H2,1H3/t10-/m0/s1

InChI Key

RXAGRDYZCKXNCT-JTQLQIEISA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)C(=O)N5CCC(C5)N

Isomeric SMILES

CC1=C(C2=C(N1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)C(=O)N5CC[C@@H](C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.